molecular formula C14H9F3N2O B2848522 1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-42-4

1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2848522
CAS RN: 338964-42-4
M. Wt: 278.234
InChI Key: RDCYFAKSVLWIFI-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For example, one method involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the trifluoromethyl group and the pyridine moiety . These components contribute to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the unique properties of the fluorine atom and the pyridine moiety . For instance, the compound may undergo reactions that are characteristic of fluorine-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely influenced by the presence of the fluorine atom and the pyridine moiety . These components contribute to the unique properties of the compound .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has several advantages for lab experiments, including its high yield and purity, its ease of synthesis, and its potential applications in various fields. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and conditions when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for improved efficacy and safety. Additionally, this compound can be explored for its potential applications in other fields, such as agriculture and environmental science. Overall, this compound has great potential for further research and development, and its applications are expected to expand in the future.

Synthesis Methods

The synthesis of 1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile and methylamine. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been explored for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

IUPAC Name

1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-19-8-11(5-10(7-18)13(19)20)9-3-2-4-12(6-9)14(15,16)17/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCYFAKSVLWIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331697
Record name 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338964-42-4
Record name 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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